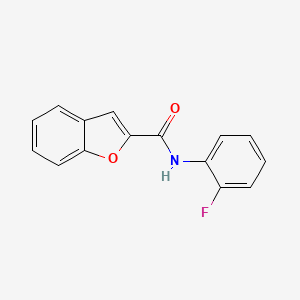

N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran carboxamide derivatives often involves multi-step reactions starting from salicylaldehyde derivatives. For instance, a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized, highlighting the versatility in the synthesis of compounds within this class (Abedinifar et al., 2018). The process includes reactions such as cyclocondensation, condensation with various substituted aromatic aldehydes, and amidation, showcasing the complex yet fascinating synthesis routes for these compounds.

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography, provides insights into the conformation and stabilization of benzofuran derivatives. The crystal structure of various benzofuran compounds reveals significant details about their molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions (Choi et al., 2013). These structural features are critical for understanding the stability and reactivity of these compounds.

Chemical Reactions and Properties

Benzofuran carboxamides participate in a variety of chemical reactions, showcasing their reactivity towards different reagents. For instance, the synthesis of 2-fluoro-1,4-benzoxazines from N-benzoyl β,β-difluoroenamides through nucleophilic vinylic substitution reactions highlights the chemical versatility of fluorinated benzofuran derivatives (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies on the solvent dependence of optical rotation in benzamide derivatives reveal the influence of solvent interactions on the physical properties of these compounds (Deguchi et al., 1993).

Chemical Properties Analysis

The chemical properties of "N-(2-fluorophenyl)-1-benzofuran-2-carboxamide" are characterized by its reactivity, stability, and interaction with various chemical reagents. The presence of the fluorophenyl group significantly impacts its chemical behavior, influencing its electronic structure and reactivity patterns. The synthesis and study of similar compounds provide valuable insights into the chemical behavior of benzofuran carboxamides (Li et al., 2008).

Applications De Recherche Scientifique

1. Antitumor Activity

N-(2-fluorophenyl)-1-benzofuran-2-carboxamide derivatives have been investigated for their potential antitumor activity. In a study, a benzamide derivative, MS-27-275, showed marked in vivo antitumor activity against various human tumors. This compound inhibited histone deacetylase, caused hyperacetylation of nuclear histones, and exhibited a different sensitivity spectrum against human tumor cell lines compared to traditional antitumor agents (Saito et al., 1999).

2. Orexin Receptor Antagonism

Derivatives of N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, such as SB-649868, have been studied as orexin 1 and 2 receptor antagonists for the treatment of insomnia. In a study, the disposition and metabolism of SB-649868 were examined, revealing its principal route of metabolism and the identification of its metabolites (Renzulli et al., 2011).

3. Serotonin Receptor Agonism

Compounds structurally related to N-(2-fluorophenyl)-1-benzofuran-2-carboxamide have been synthesized for their activity as serotonin receptor agonists and serotonin reuptake inhibitors. A study on indolebutylpiperazines, a class of such compounds, demonstrated promising results for serotonin transporter affinity and 5-HT1A receptor affinity (Heinrich et al., 2004).

4. Bio-Imaging and Chemosensing

N-(2-fluorophenyl)-1-benzofuran-2-carboxamide derivatives have also been developed as chemosensors for bio-imaging applications. A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group was synthesized for the detection of Cd2+ and CN− ions in live cells and zebrafish larvae, demonstrating the potential of these compounds in bio-imaging and environmental monitoring (Ravichandiran et al., 2020).

5. Synthesis and Application in Medicinal Chemistry

The synthesis of N-(2-fluorophenyl)-1-benzofuran-2-carboxamide and related compounds is an area of interest in medicinal chemistry, with applications in the development of various therapeutic agents. These compounds have been synthesized and studied for their potential as inhibitors and therapeutic agents in diverse medical applications (Tagat et al., 2002).

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-6-2-3-7-12(11)17-15(18)14-9-10-5-1-4-8-13(10)19-14/h1-9H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWXPNIIQDGISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)

![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)

![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)